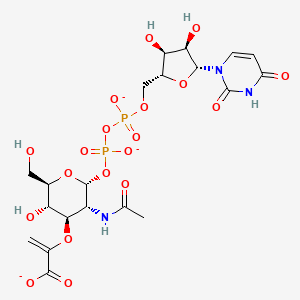

UDP-GlcNAc-pyruvate enol ether

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H26N3O19P2-3 |

|---|---|

Molekulargewicht |

674.4 g/mol |

IUPAC-Name |

2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoate |

InChI |

InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |

InChI-Schlüssel |

BEGZZYPUNCJHKP-DBYWSUQTSA-K |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-] |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-] |

Herkunft des Produkts |

United States |

Metabolic Pathways Involving Udp Glcnac Pyruvate Enol Ether

Peptidoglycan Biosynthesis Pathway Integration

The synthesis of peptidoglycan begins in the cytoplasm with the formation of UDP-N-acetylmuramic acid (UDP-MurNAc) from UDP-N-acetylglucosamine (UDP-GlcNAc). oup.com This process involves a series of enzymatic reactions that are fundamental to bacterial survival.

Precursor Synthesis: Uridine Diphosphate (B83284) N-Acetylglucosamine (UDP-GlcNAc) Formation

The journey to UDP-GlcNAc-enolpyruvate begins with the synthesis of its precursor, UDP-GlcNAc. In bacteria, this process starts from the glycolytic intermediate fructose-6-phosphate. nih.gov A series of four enzymatic reactions, catalyzed by three key enzymes, are required to produce UDP-GlcNAc. nih.gov

The initial step involves the amination of D-fructose-6-phosphate by glucosamine-6-phosphate synthase (GlmS), which utilizes L-glutamine as the amino group donor, resulting in D-glucosamine-6-phosphate. diva-portal.org Following this, phosphoglucosamine mutase (GlmM) catalyzes the isomerization of D-glucosamine-6-phosphate to D-glucosamine-1-phosphate. diva-portal.org The final two steps are carried out by the bifunctional enzyme GlmU. diva-portal.org GlmU first facilitates the transfer of an acetyl group from acetyl-CoA to D-glucosamine-1-phosphate, forming N-acetylglucosamine-1-phosphate (GlcNAc-1-P). diva-portal.orgucl.ac.uk Subsequently, the uridyltransferase activity of GlmU catalyzes the reaction of GlcNAc-1-P with UTP to yield UDP-GlcNAc and pyrophosphate. diva-portal.orgucl.ac.uk

It is noteworthy that the enzymes involved in UDP-GlcNAc biosynthesis can differ between prokaryotic and eukaryotic organisms, making this pathway a potential target for the development of selective antibacterial drugs. wikipedia.org

Table 1: Key Enzymes in UDP-GlcNAc Biosynthesis

| Enzyme | Function | Substrate(s) | Product(s) |

| Glucosamine-6-phosphate synthase (GlmS) | Amination | D-fructose-6-phosphate, L-glutamine | D-glucosamine-6-phosphate, L-glutamate |

| Phosphoglucosamine mutase (GlmM) | Isomerization | D-glucosamine-6-phosphate | D-glucosamine-1-phosphate |

| Glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) | Acetylation and Uridylylation | D-glucosamine-1-phosphate, Acetyl-CoA, UTP | UDP-GlcNAc, Pyrophosphate |

Formation of UDP-GlcNAc-pyruvate enol ether: The MurA-Catalyzed Step

The first committed step in peptidoglycan biosynthesis is the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. oup.comdiva-portal.org This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. nih.gov The products of this reaction are UDP-GlcNAc-enolpyruvate and inorganic phosphate (B84403). oup.comdiva-portal.org

The MurA-catalyzed reaction is a rare biochemical process, with the only other known example of an enolpyruvyl transfer from PEP to a hydroxyl group occurring in the shikimic acid pathway, catalyzed by 5-enolpyruvylshikimate-3-phosphate synthase (AroA). oup.com Despite sharing only about 25% sequence identity, MurA and AroA exhibit a similar protein architecture. oup.com The antibiotic fosfomycin (B1673569) is a known inhibitor of MurA, acting as a PEP analogue and covalently binding to a critical cysteine residue in the active site of the enzyme. nih.gov

In some Gram-positive bacteria, such as Streptococcus pneumoniae, two distinct murA genes have been identified, both encoding active enzymes that can substitute for one another, highlighting the essential nature of this function. nih.gov

Reduction of UDP-GlcNAc-pyruvate enol ether: The MurB-Catalyzed Step

Following its formation, UDP-GlcNAc-enolpyruvate undergoes a reduction reaction catalyzed by UDP-N-acetylenolpyruvylglucosamine reductase, or MurB. oup.comebi.ac.uk This enzyme utilizes NADPH as a reductant to reduce the enolpyruvyl moiety to a lactyl ether, forming UDP-N-acetylmuramic acid (UDP-MurNAc). oup.comebi.ac.uk The reaction involves the transfer of a hydride from NADPH to the C-3 of the enolpyruvyl group, followed by the addition of a proton from the solvent to the C-2 position. oup.com

The MurB enzyme contains a tightly bound FAD cofactor that is reduced by NADPH in the first half-reaction. oup.com The resulting FADH2 then transfers a hydride to the substrate. oup.com The absence of a homologous enzyme in eukaryotes makes MurB an attractive target for the development of broad-spectrum antibacterial agents. ebi.ac.uk

Downstream Transformations to UDP-N-Acetylmuramic Acid (UDP-MurNAc)

The product of the MurB-catalyzed reaction, UDP-MurNAc, is the foundational building block for the peptide stem of peptidoglycan. oup.comdiva-portal.org The synthesis of the complete peptidoglycan precursor, UDP-MurNAc-pentapeptide, proceeds through the sequential addition of amino acids to the lactyl group of UDP-MurNAc. diva-portal.orgnih.gov This process is carried out by a series of ATP-dependent ligases known as MurC, MurD, MurE, and MurF. diva-portal.orgnih.gov

The specific amino acids added vary between bacterial species. For instance, in many Gram-negative bacteria, the peptide stem consists of L-alanine, D-glutamic acid, meso-diaminopimelic acid, and a D-alanyl-D-alanine dipeptide. diva-portal.org In contrast, many Gram-positive bacteria incorporate L-lysine instead of meso-diaminopimelic acid. diva-portal.org Once the UDP-MurNAc-pentapeptide is synthesized, it is transferred to a lipid carrier in the cell membrane, marking the transition to the membrane-associated steps of peptidoglycan biosynthesis. diva-portal.orgnih.gov

Table 2: Transformation of UDP-GlcNAc-enolpyruvate

| Step | Enzyme | Substrate(s) | Product(s) |

| Formation of UDP-GlcNAc-enolpyruvate | MurA | UDP-GlcNAc, Phosphoenolpyruvate (PEP) | UDP-GlcNAc-enolpyruvate, Inorganic Phosphate |

| Reduction to UDP-MurNAc | MurB | UDP-GlcNAc-enolpyruvate, NADPH | UDP-N-acetylmuramic acid (UDP-MurNAc), NADP+ |

| Peptide Stem Assembly | MurC, MurD, MurE, MurF | UDP-MurNAc, Amino Acids, ATP | UDP-MurNAc-pentapeptide |

Broader Metabolic Interconnections and Glycoconjugate Context

While the primary and most well-understood role of UDP-GlcNAc-enolpyruvate is as a committed intermediate in peptidoglycan biosynthesis, its precursor, UDP-GlcNAc, is a central molecule with diverse metabolic fates. flybase.org UDP-GlcNAc serves as a donor substrate for glycosyltransferases involved in the synthesis of various glycoconjugates, including glycoproteins, glycolipids, and in some organisms, chitin. wikipedia.orgflybase.org Therefore, the metabolic flux towards UDP-GlcNAc-enolpyruvate represents a significant commitment of this versatile precursor to cell wall synthesis.

The pyruvylation of carbohydrates, as seen in the formation of UDP-GlcNAc-enolpyruvate, is a modification found in various glycoconjugates, although it is more commonly observed as a ketal linkage. nih.gov The enol pyruvate (B1213749) form is a hallmark of the early stages of peptidoglycan synthesis. nih.gov The intricate regulation of the enzymes involved in the synthesis of UDP-GlcNAc and its subsequent conversion ensures a balanced distribution of this key metabolite to different cellular processes. nih.gov

Enzymatic Mechanisms and Structural Biology of Udp Glcnac Pyruvate Enol Ether Metabolism

UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA)

UDP-N-acetylglucosamine enolpyruvyl transferase, also known as MurA, is a key enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan. frontiersin.org It facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc), resulting in the formation of UDP-N-acetylglucosamine enolpyruvate and inorganic phosphate (B84403). researchgate.netresearchgate.net This reaction is vital for bacterial survival, and its absence in mammals makes MurA an attractive target for the development of new antibiotics. nih.gov

Catalytic Mechanism of Enolpyruvyl Transfer

The binding of the two substrates, UDP-GlcNAc and PEP, to the active site of MurA is an ordered process that induces significant conformational changes in the enzyme. The binding of UDP-GlcNAc occurs first and triggers an "induced-fit" mechanism, where the enzyme transitions from an "open" to a "closed" conformation. asm.orgpnas.org This conformational change is mediated by a flexible loop region (residues 111-121) that moves to cover the active site, creating a catalytically competent state. nih.govrcsb.org

The recognition of UDP-GlcNAc involves several hydrogen-bonding interactions with residues from both domains of the enzyme. nih.gov While specific residues can vary slightly between bacterial species, structural studies have identified key amino acids involved in this interaction. For instance, in Mycobacterium tuberculosis MurA, residues such as Arg93, Asp305, and Val327 are implicated in the binding of UDP-N-acetylglucosamine. researchgate.net The binding of PEP is thought to be facilitated by a conserved lysine (B10760008) residue, K22, which is located near the active center and is believed to be involved in the conformational change leading to the catalytically competent enzyme complex. nih.gov

Following the binding of both substrates, the reaction proceeds through the formation of a tetrahedral ketal intermediate. acs.orgnih.gov This intermediate is formed by the nucleophilic attack of the 3'-hydroxyl group of UDP-GlcNAc on the C-2 atom of PEP. researchgate.net The formation of this adduct is a critical step in the addition-elimination mechanism. researchgate.net

The stability of this tetrahedral intermediate is crucial for the progression of the reaction. The use of a fluorinated analogue of the tetrahedral intermediate in structural studies has revealed that the fluorine substituent stabilizes the intermediate, preventing its rapid decomposition. acs.org The resolution of the tetrahedral intermediate involves the elimination of inorganic phosphate, leading to the formation of the final product, UDP-GlcNAc-enolpyruvate. researchgate.net The enzyme facilitates this elimination step, although the precise mechanism and the residues involved are still under investigation.

A highly conserved cysteine residue, Cys115 (in E. coli numbering), plays a pivotal role in the catalytic activity of MurA. nih.gov This residue is located on a flexible loop that undergoes a significant conformational change upon substrate binding. acs.org Initially, it was proposed that Cys115 acts as a nucleophile, forming a covalent adduct with PEP. nih.gov However, the discovery that some bacteria possess a naturally occurring C115D mutant of MurA that is still active, albeit with different pH dependence, has led to a revised understanding of its role. researchgate.net

Current evidence suggests that Cys115, or its aspartate counterpart in resistant strains, functions as a general acid-base catalyst. researchgate.net In the closed conformation of the enzyme, Cys115 is brought into proximity with His394, facilitating a proton transfer that activates the cysteine to its thiolate form. acs.orgsci-hub.se This activated thiolate can then participate in the reaction, potentially by protonating PEP. acs.orgsci-hub.se The antibiotic fosfomycin (B1673569), a PEP analogue, irreversibly inhibits MurA by forming a covalent bond with the thiol group of Cys115. frontiersin.org

| Residue | Organism (E. coli) | Proposed Function in Catalysis |

| Cys115 | Escherichia coli | Acts as a key catalytic residue. In its thiolate form, it is proposed to act as a general acid-base catalyst. It is the target of the antibiotic fosfomycin. frontiersin.orgacs.orgsci-hub.se |

| His394 | Escherichia coli | Involved in the activation of Cys115. The closed conformation of MurA brings His394 close to Cys115, enabling a proton transfer to form the reactive thiolate. acs.orgsci-hub.se |

| Lys22 | Enterobacter cloacae | Implicated in the binding of PEP and participates in the conformational change that leads to the formation of the catalytically active enzyme complex. nih.gov |

| Arg93 | Mycobacterium tuberculosis | Involved in the binding of the UDP-N-acetylglucosamine substrate. researchgate.net |

| Asp305 | Mycobacterium tuberculosis | Involved in the binding of the UDP-N-acetylglucosamine substrate. A D305A mutant has been shown to halt the reaction after the formation of the tetrahedral intermediate. researchgate.netnih.gov |

| Val327 | Mycobacterium tuberculosis | Involved in the binding of the UDP-N-acetylglucosamine substrate. researchgate.net |

| Arg120 | Escherichia coli | Interacts with the inhibitor fosfomycin and is involved in stabilizing the closed conformation of the enzyme. wiley.com It also shows strong hydrogen-bond interactions with UDP-N-acetylmuramic acid (UNAM), a feedback inhibitor. wiley.com |

The stereochemical course of the MurA-catalyzed reaction has been a subject of detailed investigation. Studies using a fluorinated analogue of the tetrahedral intermediate have provided crucial insights. The crystal structure of a C115A mutant of E. coli MurA complexed with this analogue revealed that the addition of the 3'-OH of UDP-GlcNAc occurs at the 2-re face of PEP. acs.org

Role of Specific Catalytic Residues (e.g., Cys115/116)

Structural Characterization of MurA and its Complexes

The three-dimensional structure of MurA has been extensively studied through X-ray crystallography, providing a detailed view of its architecture and the conformational changes it undergoes during catalysis. The enzyme consists of two globular domains with the active site located in the cleft between them. asm.orgnih.gov

A flexible loop containing the catalytic Cys115 residue is a key feature of the enzyme's structure. In the absence of substrates, the enzyme adopts an "open" conformation where this loop is solvent-exposed. asm.orgrcsb.org Upon binding of UDP-GlcNAc, the enzyme transitions to a "closed" conformation, where the loop covers the active site, creating a binding pocket for PEP. asm.orgpnas.orgrcsb.org

Crystal structures of MurA have been determined in various states, including in complex with its substrates, inhibitors, and product analogues. For example, the structure of Vibrio fischeri MurA has been solved in a ternary complex with UDP-GlcNAc and the antibiotic fosfomycin (PDB entry: 3VCY). nih.govrcsb.org This structure reveals the covalent attachment of fosfomycin to the active site cysteine and the closed conformation of the enzyme. nih.govrcsb.org Additionally, the structure of the C115D mutant of Enterobacter cloacae MurA has been solved in complex with UDP-glucose (PDB entry: 4E7E), providing insights into the mechanism of fosfomycin resistance. rcsb.org The "dormant" state of the enzyme, where it is bound to the feedback inhibitor UDP-N-acetylmuramic acid (UNAM) and a covalently attached PEP, has also been structurally characterized. rcsb.orgnih.gov

| PDB ID | Enzyme Source | Ligands Bound | Conformation | Resolution (Å) | Significance |

| 3VCY | Vibrio fischeri | UDP-N-acetylglucosamine, Fosfomycin | Closed | 1.93 | Reveals the binding mode of the substrate and the covalent inhibitor fosfomycin in a closed, active conformation. nih.govrcsb.org |

| 1A2N | Escherichia coli (C115A) | Fluoro analogue of the tetrahedral intermediate | Closed | 2.8 | Provided key insights into the stereochemical course of the reaction and the structure of the tetrahedral intermediate. acs.orgpdbj.org |

| 4E7E | Enterobacter cloacae (C115D) | UDP-glucose | - | 2.30 | Offers a structural basis for understanding fosfomycin resistance in bacteria with the C115D mutation. rcsb.org |

| 3SU9 | Escherichia coli | UDP-N-acetylmuramic acid (UNAM), Covalently bound PEP | Closed | - | Represents the "dormant" state of the enzyme, providing a model for feedback inhibition. rcsb.org |

| 1UAE | Escherichia coli | UDP-N-acetylglucosamine, Fosfomycin | Closed | 1.8 | One of the early high-resolution structures of MurA in a complex, providing foundational knowledge of substrate and inhibitor binding. nih.gov |

Crystal Structures of MurA-Substrate/Inhibitor Complexes

X-ray crystallography has provided high-resolution snapshots of MurA in various functional states, offering critical insights into its mechanism. The crystal structure of MurA from Vibrio fischeri, for instance, was solved to a resolution of 1.93 Å in a ternary complex with its substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and the antibiotic fosfomycin. researchgate.net This structure clearly showed the covalent adduct formed between fosfomycin and a highly conserved cysteine residue in the active site. researchgate.net

Similarly, the structure of Escherichia coli MurA complexed with UDP-GlcNAc and fosfomycin reveals that the inhibitor molecule is tightly packed between the enzyme and the substrate. mdpi.com A particularly revealing co-crystal structure of E. coli MurA was obtained with the potent inhibitor UDP-N-acetylmuramic acid (UDP-MurNAc) and phosphite (B83602). rcsb.orgpdbj.org This structure captured a novel "staged" conformation of the enzyme, which appears to be a step in the complex process of product release from the active site. rcsb.orgpdbj.org In this conformation, the side chain of residue Arg397 was observed to track the phosphite ion as it moved out of the catalytic site. rcsb.orgpdbj.org Studies have also been conducted on MurA in complex with other inhibitors, such as terreic acid, which, in contrast to the fosfomycin complex, stabilizes an open conformation of the enzyme. nih.gov

Active Site Architecture and Substrate Interactions

The MurA enzyme consists of two globular domains with the active site situated in the cleft between them. rcsb.orgasm.org Its catalytic mechanism is characterized by an induced-fit model, where the enzyme undergoes significant conformational changes upon substrate binding. rcsb.orgasm.org In the absence of its substrate, MurA exists in an "open" conformation. nih.govrcsb.org The binding of the first substrate, UDP-GlcNAc, triggers a conformational change to a "closed" and catalytically active form. nih.govasm.org

This structural transition involves the movement of a flexible loop (residues 111-121 in E. coli), which brings a critical catalytic residue, Cys115, into the active site, positioning it to react with the second substrate, phosphoenolpyruvate (PEP). nih.gov The binding of UDP-GlcNAc effectively creates the binding site for PEP and renders the enzyme competent for catalysis. asm.org In the ternary complex with UDP-GlcNAc and the inhibitor fosfomycin, the phosphonate (B1237965) group of the inhibitor forms strong electrostatic interactions with three positively charged residues within the active site: Lys22, Arg120, and Arg397. mdpi.comnih.gov These interactions are crucial for stabilizing the inhibited complex. nih.gov Furthermore, computational studies have explored the binding of the feedback inhibitor UDP-N-acetylmuramic acid (UNAM), which shows stronger hydrogen-bond interactions with Arg91 and Arg120 compared to the natural substrate UDP-GlcNAc, helping to stabilize the closed conformation. wiley.com

Structural Homologies with Other Enolpyruvyl Transferases (e.g., 5-Enolpyruvylshikimate-3-phosphate Synthase, EPSP Synthase)

MurA belongs to the enolpyruvyl transferase family, which includes one other known enzyme: 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. nih.govpnas.org EPSP synthase is a key enzyme in the shikimate pathway for aromatic amino acid biosynthesis in plants and microorganisms. pnas.org Despite having low similarity in their amino acid sequences (around 20%), MurA and EPSP synthase share a high degree of structural similarity. nih.govpnas.org

The three-dimensional structures of both enzymes are remarkably similar, often described as an "inside-out α/β-barrel" architecture, consisting of two domains that form a catalytic cleft between them. pnas.orgresearchgate.netnih.gov This structural homology reflects their related catalytic function, as both enzymes catalyze the transfer of an enolpyruvyl group from PEP to a hydroxyl group of their respective substrates. pnas.orgnih.gov This structural and mechanistic similarity has made them both attractive targets for the development of inhibitors. nih.gov

Enzyme Kinetics and Mechanistic Studies of MurA

Kinetic analyses have been instrumental in defining the catalytic efficiency of MurA, its substrate affinities, and the mechanisms by which it is inhibited.

Kinetic Parameters (K_m, V_max) for UDP-GlcNAc and PEP

The steady-state kinetic parameters for MurA have been determined for various bacterial species. These parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or catalytic rate constant (kcat), quantify the enzyme's affinity for its substrates and its catalytic turnover rate. For example, MurA from E. coli has reported Km values of 15 µM for UDP-GlcNAc and 0.4 µM for PEP, with a kcat of 3.8 s−1. asm.org In contrast, the enzyme from Borrelia burgdorferi, the causative agent of Lyme disease, exhibits a kcat of 1.07 s−1, with Km values of 45 µM for UDP-GlcNAc and 89 µM for PEP. mcmaster.caresearchgate.net The Gram-positive bacterium Streptococcus pneumoniae possesses two MurA isozymes, MurA1 and MurA2, which display different kinetic efficiencies. asm.org

| Organism | Enzyme | Km (UDP-GlcNAc) (µM) | Km (PEP) (µM) | kcat (s-1) | Reference |

|---|---|---|---|---|---|

| Escherichia coli | MurA | 15 | 0.4 | 3.8 | asm.org |

| Borrelia burgdorferi | Bb_MurA(H6) | 45 ± 7 | 89 ± 12 | 1.07 ± 0.03 | mcmaster.caresearchgate.net |

| Streptococcus pneumoniae | MurA1 | 590 ± 100 | 150 ± 20 | 1.5 ± 0.1 | asm.org |

| Streptococcus pneumoniae | MurA2 | 290 ± 30 | 50 ± 5 | 2.8 ± 0.1 | asm.org |

Inhibitor Binding Kinetics and Mechanisms

The study of inhibitor binding provides valuable information for the development of new antibiotics. Fosfomycin is a classic example of an irreversible inhibitor of MurA. nih.gov It acts as a PEP analog and forms a covalent thioether bond with the active site residue Cys115. nih.govfrontiersin.org This covalent modification inactivates the enzyme. frontiersin.org The inhibition by fosfomycin is significantly enhanced by the presence of UDP-GlcNAc, which promotes the closed, catalytically competent conformation of the enzyme. asm.org

In contrast, other inhibitors exhibit different mechanisms. A series of novel inhibitors, including the cyclic disulfide RWJ-3981, the purine (B94841) analog RWJ-140998, and the pyrazolopyrimidine RWJ-110192, have been identified. nih.govasm.org While some of these compounds appeared to be irreversible inhibitors based on ultrafiltration experiments, mass spectrometry failed to detect covalent adducts, suggesting they are very strong, tightly-bound noncovalent inhibitors. nih.govasm.org Their binding is also enhanced by UDP-GlcNAc, and they appear to occupy a site at or near the fosfomycin binding location. nih.govasm.org Other compounds, like UDP-GlcNAc-3-phosphate (UNAG-3P), act as competitive inhibitors by mimicking the tetrahedral intermediate formed during the catalytic reaction. researchgate.net

Isotope Effect Studies on MurA Catalysis

Isotope effect studies are a powerful tool for probing the transition states of enzymatic reactions. unl.edunih.gov For MurA, studies on the nonenzymatic breakdown of its tetrahedral intermediate have provided insight into the chemical mechanism. The degradation of this intermediate proceeds through the departure of the phosphate group and is catalyzed by acid. nih.gov A solvent deuterium (B1214612) kinetic isotope effect (KIE) of 1.3 ± 0.4 was measured for the breakdown of the MurA tetrahedral intermediate. nih.gov This value is consistent with a mechanism involving general acid catalysis, where a proton is transferred during the rate-limiting step of the intermediate's breakdown. nih.gov This finding supports proposed mechanisms where an enzymatic acid/base catalyst facilitates the chemical steps of the reaction. mcmaster.ca

MurA Diversity and Comparative Enzymology Across Bacterial Species

The MurA enzyme, also known as UDP-N-acetylglucosamine enolpyruvyl transferase, catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. oup.com This reaction is the first committed step in peptidoglycan biosynthesis. oup.comrcsb.org While the function of MurA is conserved across bacteria, there are notable differences in the enzyme's structure and characteristics among various species. rcsb.org

Gram-negative bacteria typically possess a single copy of the murA gene, whereas Gram-positive bacteria often have two copies, designated murA1 and murA2, which are believed to have originated from a gene duplication event. oup.com Although structurally similar, MurA enzymes from different bacterial species can exhibit variations in their polypeptide chain length and the precise location of catalytic residues. rcsb.org For instance, the MurA polypeptide chain in Escherichia coli is 419 residues long. rcsb.org

A significant point of diversity lies in the active site, particularly the residue that is the target of the antibiotic fosfomycin. In many bacteria, such as E. coli, this is a cysteine residue (Cys115). oup.com However, in species that are naturally resistant to fosfomycin, like Mycobacterium tuberculosis and Chlamydia trachomatis, this cysteine is replaced by an aspartate residue. oup.commdpi.com This substitution prevents the covalent modification by fosfomycin, rendering the enzyme and the bacterium resistant to the antibiotic. oup.commdpi.com

The MurB enzymes also exhibit diversity and are classified into different types. Type I MurB enzymes, found in bacteria like E. coli and M. tuberculosis, contain a characteristic Tyr loop and a split βαββ fold. nih.govnih.gov In contrast, Type II MurB enzymes, such as those in Staphylococcus aureus, lack these structural elements. nih.govsemanticscholar.org Type II MurBs are further divided into subclasses IIa and IIb based on the identity of the catalytic residue that acts as a proton donor to the carbanion intermediate; this residue is a serine in Type IIa and a cysteine in Type IIb. unito.it

Table 1: Comparative Features of MurA and MurB Enzymes in Different Bacterial Species

| Feature | Escherichia coli | Pseudomonas aeruginosa | Acinetobacter baumannii | Mycobacterium tuberculosis |

| MurA Fosfomycin Sensitivity | Sensitive (Cys115) oup.com | Sensitive | Often associated with multidrug resistance researchgate.netnih.gov | Naturally Resistant (Asp residue) oup.commdpi.com |

| MurB Type | Type I nih.govnih.gov | Type I nih.gov | Classified as a priority pathogen researchgate.net | Type I nih.govnih.gov |

| MurB Structural Notes | Contains Tyr loop and split βαββ fold nih.govnih.gov | Similar domain architecture to E. coli and M. tuberculosis MurB nih.gov | Mur family proteins are potential drug targets researchgate.net | 33% sequence identity with E. coli MurB nih.gov |

UDP-N-acetylenolpyruvylglucosamine Reductase (MurB)

Following the action of MurA, UDP-N-acetylenolpyruvylglucosamine reductase (MurB) catalyzes the reduction of the enolpyruvyl group of UDP-GlcNAc-enolpyruvate to a lactyl group, forming UDP-MurNAc. nih.govchemrxiv.org This is an essential step in the biosynthesis of the peptidoglycan precursor. nih.gov The MurB enzyme is a flavoprotein that utilizes NADPH as a reducing agent and contains a tightly bound Flavin Adenine Dinucleotide (FAD) cofactor. nih.govnih.gov

Catalytic Mechanism of Enol Ether Reduction

The reaction catalyzed by MurB proceeds via a ping-pong bi-bi mechanism and is divided into two half-reactions. oup.comnih.gov

Reductive Half-Reaction: The first half-reaction involves the reduction of the enzyme-bound FAD by NADPH. nih.govwikipedia.org NADPH binds to the enzyme, and a hydride is transferred from the 4-pro-S position of NADPH to the N5 atom of the FAD cofactor, forming FADH₂ (or FADH⁻, the hydroquinone (B1673460) state). oup.comunito.itebi.ac.uk Subsequently, NADP⁺ is released from the enzyme. oup.com

Oxidative Half-Reaction: After the release of NADP⁺, the substrate, UDP-GlcNAc-enolpyruvate, binds to the reduced enzyme. oup.com The second half-reaction involves the transfer of a hydride from the N5 of the reduced flavin (FADH₂) to the C3 atom of the enolpyruvyl moiety of the substrate. oup.comunito.itnih.gov This is followed by the protonation at the C2 position by a solvent-derived proton, which quenches the resulting intermediate and yields the final product, UDP-MurNAc. oup.comnih.gov

NADPH serves as the initial source of reducing equivalents in the MurB catalytic cycle. wikipedia.org It transfers a hydride ion to the FAD cofactor, which acts as a redox intermediate. oup.comnih.gov The FAD molecule is non-covalently but tightly bound to the MurB enzyme. unito.itnih.gov In its oxidized state, FAD accepts the hydride from NADPH to become FADH₂. nih.govwikipedia.org This reduced flavin then donates a hydride to the enolpyruvyl substrate in the second half-reaction. oup.comnih.gov The FAD cofactor is located in a deep pocket within the enzyme, positioned for efficient hydride transfer to and from the substrates. nih.govwikipedia.org

The hydride transfer from FADH₂ to the C3 of the enolpyruvyl group of the substrate generates a carbanionic intermediate at the C2 position. oup.comunito.it This intermediate is stabilized by the adjacent carboxylate group at C1, likely existing as an enol intermediate. nih.govebi.ac.uk The quenching of this carbanionic species occurs through the addition of a proton from a solvent-exchangeable source, delivered by a catalytic residue in the active site. oup.comnih.gov In Type IIa MurB enzymes, this proton donor is a serine residue, while in Type IIb, it is a cysteine. unito.it The ability of the enzyme to stabilize this reactive intermediate is crucial for the catalytic process. Studies with substrate analogs have shown that this carbanion/enol species can be sufficiently long-lived to allow for rotation around the C2-C3 single bond during catalysis. nih.gov

The reduction catalyzed by MurB is stereospecific. NMR studies have demonstrated that the hydride from NADPH, via FADH₂, is transferred to the β-methyl group (C3) of the resulting lactyl moiety. nih.gov A proton from the solvent is added to the α-carbon (C2) of the lactyl group. nih.gov The active site architecture of MurB orients the functional groups involved in hydride transfer and protonation in an anti relationship relative to the enol double bond of the substrate. nih.gov This specific arrangement dictates the stereochemical outcome of the reaction. When the reduction of (E)-enolbutyryl-UDP-GlcNAc (a substrate analog) is carried out using NADPD in D₂O, the resulting product is the (2R,3R)-dideuterio derivative. nih.gov This demonstrates the precise control the enzyme exerts over the stereochemistry of the reduction.

Formation and Quenching of Carbanionic Intermediates

Structural Characterization of MurB and its Complexes

The crystal structure of MurB has been determined for several bacterial species, both in its unliganded form and in complex with its substrates. oup.comnih.gov The protein is a monomer composed of three distinct domains. oup.comoup.com

Domain I and Domain II: These two domains are primarily responsible for binding the FAD cofactor. oup.comoup.com The FAD molecule is situated in a cleft between these domains. nih.gov

Domain III: This domain is involved in binding the UDP-GlcNAc-enolpyruvate substrate. oup.comoup.com

The binding of the substrate induces a significant conformational change in the enzyme. Specifically, the binding of UDP-GlcNAc-enolpyruvate causes a substantial movement of Domain III, which closes the substrate-binding channel over the bound substrate. nih.gov This induced-fit mechanism involves the rearrangement of a loop within Domain III, leading to the disruption of a stacking interaction between two tyrosine residues (Tyr190 and Tyr254 in E. coli MurB) that are located at the entrance to the active site in the unliganded enzyme. nih.gov This conformational change brings critical residues into position for catalysis, including a tyrosine that forms a hydrogen bond with the α-phosphate of the substrate, which is crucial for substrate binding. nih.gov

Structural comparisons of MurB from different species, such as E. coli, P. aeruginosa, and M. tuberculosis, reveal a conserved domain architecture and arrangement of active site residues. nih.gov Molecular dynamics simulations suggest that the binding of both NADPH and UDP-GlcNAc-enolpyruvate induces an open conformation of the enzyme, which may be important for the catalytic reaction. nih.gov

Crystal Structures of MurB-Cofactor/Substrate Complexes

The three-dimensional architecture of MurB has been elucidated through X-ray crystallography, providing significant insights into its function. Crystal structures of MurB from various bacterial species, including Pseudomonas aeruginosa and Mycobacterium tuberculosis, have been resolved in complex with its FAD cofactor and the substrate analog NADP+. rcsb.orgnih.gov These structures reveal that MurB is a monomeric protein composed of three distinct domains. figshare.comoup.complos.org Domains I and II are responsible for binding the FAD cofactor, while Domain III is involved in substrate binding. figshare.comoup.complos.org

The ternary complex of P. aeruginosa MurB with FAD and NADP+ shows the nicotinamide (B372718) ring of NADP+ stacking against the si face of the FAD isoalloxazine ring. rcsb.org This arrangement is crucial for the hydride transfer that constitutes the first half-reaction of the catalytic cycle. rcsb.org Superimposition of this structure with the Escherichia coli MurB complexed with UDP-GlcNAc-enolpyruvate demonstrates that both the nicotinamide moiety of NADP+ and the enolpyruvyl group of the substrate occupy the same binding pocket within Domain III, which is consistent with a ping-pong kinetic mechanism. rcsb.orgoup.com The binding of the substrate induces a significant conformational change in Domain III. oup.com

Active Site Architecture and Ligand Interactions

The active site of MurB is located in a cleft between the three domains, where the FAD cofactor and substrates bind. nih.govnih.gov The binding of FAD is mediated by Domains I and II, with a characteristic GXG motif being important for this interaction. plos.org

Several conserved amino acid residues are critical for substrate binding and catalysis. In Staphylococcus aureus MurB, Arg176 is essential for the interaction with UDP-GlcNAc-enolpyruvate, while His259 interacts with both the substrate and NADP+. nih.gov Arg213 plays a role in maintaining the electronic state of the FAD cofactor. nih.gov In E. coli MurB, Ser229 has been identified as a key general acid catalyst, positioned to donate a proton to the C2 carbanion intermediate formed during the reduction of the enolpyruvyl moiety. acs.orgnih.gov Site-directed mutagenesis of this residue to alanine (B10760859) dramatically decreases the rate of the second half-reaction. acs.orgnih.gov

A potassium ion has been identified in the active site of P. aeruginosa MurB, which appears to aid in the proper orientation and binding of the substrates. rcsb.orgplos.org This observation provides a structural basis for the known activation of MurB by monovalent cations. plos.org

Functional Domain Analysis of MurB

MurB is a multi-domain protein, a feature that is essential for its catalytic function. figshare.comoup.com The enzyme is generally composed of three domains. nih.govfigshare.comoup.com

Domain I: This domain, along with Domain II, forms the FAD-binding module. In Acinetobacter baumannii MurB, Domain I spans from approximately residue 30 to 164. nih.gov In M. tuberculosis, this domain comprises residues 21-81 and 364-369. chemrxiv.org

Domain II: This domain also participates in binding the FAD cofactor. oup.comchemrxiv.org In A. baumannii, it starts from residue 218 to 342, while in M. tuberculosis it consists of residues 90-244. nih.govchemrxiv.org

Domain III: This domain is responsible for binding the substrates, NADPH and UDP-GlcNAc-enolpyruvate. oup.comchemrxiv.org In M. tuberculosis, it encompasses residues 251-361. chemrxiv.org The binding of the substrate to this domain induces a significant conformational change. oup.com

Enzyme Kinetics and Mechanistic Studies of MurB

The catalytic mechanism of MurB proceeds via a ping-pong bi-bi mechanism involving two distinct half-reactions. oup.com In the first half-reaction, the FAD cofactor is reduced to FADH₂ by NADPH. oup.com This is followed by the release of NADP+ and the binding of the second substrate, UDP-GlcNAc-enolpyruvate. oup.com The second half-reaction involves the reduction of the enolpyruvyl moiety of UDP-GlcNAc-enolpyruvate by FADH₂ to form UDP-MurNAc. oup.com

Kinetic Parameters and Substrate Inhibition

Kinetic studies of MurB from various bacterial species have revealed important characteristics of its catalytic activity. For E. coli MurB, the K_m for UDP-GlcNAc-enolpyruvate is 15 µM, and for NADPH, it is 11 µM. nih.gov The k_cat values for the utilization of these substrates are 18 s⁻¹ and 15 s⁻¹, respectively. nih.gov In contrast, S. aureus MurB exhibits a higher K_m for UDP-GlcNAc-enolpyruvate (41 µM) and a lower K_m for NADPH (3.7 µM). nih.gov

The MurB-catalyzed reaction is subject to substrate inhibition. oup.comchemrxiv.org Weak substrate inhibition by NADPH and strong substrate inhibition by UDP-GlcNAc-enolpyruvate have been observed. oup.comchemrxiv.org

**Table 1: Kinetic Parameters of MurB from E. coli and *S. aureus***

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) |

|---|---|---|---|

| E. coli MurB | UDP-GlcNAc-enolpyruvate | 15 | 18 |

| NADPH | 11 | 15 | |

| S. aureus MurB | UDP-GlcNAc-enolpyruvate | 41 | - |

| NADPH | 3.7 | - |

Data from nih.gov.

Cation Requirements for MurB Activity

The activity of MurB is stimulated by the presence of monovalent cations. oup.complos.org Cations such as K⁺, NH₄⁺, and Rb⁺ have been shown to activate the enzyme. oup.com Potassium ions are particularly effective in enhancing MurB activity. plos.org The presence of potassium has been shown to lower the K_m for both NADPH and UDP-GlcNAc-enolpyruvate while increasing the k_cat. plos.org Hill plot analysis suggests that one potassium ion is involved per active site. plos.org The crystal structure of P. aeruginosa MurB has revealed a bound potassium ion in the active site, providing a structural explanation for this activation. rcsb.orgplos.org This ion may assist in the correct orientation and binding of the substrates for catalysis. rcsb.orgplos.org

MurB Diversity and Comparative Enzymology Across Bacterial Species (e.g., E. coli, M. tuberculosis, S. pneumoniae)

MurB enzymes are classified into different types based on structural and mechanistic differences. Type I MurB, found in organisms like E. coli, M. tuberculosis, and P. aeruginosa, is distinguished from Type II MurB, which is further divided into subclasses IIa and IIb. unito.it This classification is based on the identity of the catalytic residue that acts as a proton donor. unito.it In Type IIa enzymes, such as that from S. aureus, this residue is a serine, while in Type IIb enzymes, it is a cysteine. unito.it

Comparative structural analysis of MurB from P. aeruginosa, E. coli, S. aureus, and Thermus caldophilus reveals a conserved three-domain architecture. plos.org However, there are notable differences, particularly in Domain III. figshare.com Type II MurB enzymes lack a tyrosine loop and a protruding β-α-β-β fold that are present in the Type I enzymes. figshare.complos.org

Kinetic parameters also vary between MurB from different species. For instance, the K_m of E. coli MurB for UDP-GlcNAc-enolpyruvate is two- to threefold lower than that of S. aureus MurB, while the K_m for NADPH is threefold higher in the E. coli enzyme. nih.gov The k_cat values for E. coli MurB are also two- to threefold higher than those for the S. aureus enzyme. nih.gov

The active site residues involved in FAD binding are highly conserved across different MurB enzymes. researchgate.net However, differences in the residues surrounding the FAD cofactor can influence its fluorescence properties. researchgate.net For example, a tryptophan residue near the FAD in E. coli MurB is replaced by other amino acids in other species, which may account for variations in fluorescence quenching. researchgate.net

Table 2: Comparison of MurB Features Across Different Bacterial Species

| Feature | E. coli | S. aureus | P. aeruginosa | M. tuberculosis |

|---|---|---|---|---|

| MurB Type | Type I | Type IIa | Type I | Type I |

| Proton Donor | Ser229 | Serine | Serine | Ser257 |

| K_m (UDP-GlcNAc-enolpyruvate) | 15 µM | 41 µM | - | - |

| K_m (NADPH) | 11 µM | 3.7 µM | - | - |

Biological and Pathophysiological Significance of Udp Glcnac Pyruvate Enol Ether

Essentiality in Bacterial Cell Wall Biogenesis and Integrity

UDP-GlcNAc-pyruvate enol ether is a cornerstone in the construction of the bacterial cell wall. The synthesis of peptidoglycan, a mesh-like polymer that provides structural support and protection to bacteria, begins in the cytoplasm with the formation of this very molecule. diva-portal.orgnih.govufrgs.br

The process is initiated by the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. researchgate.netnih.govmdpi.com MurA catalyzes the transfer of an enolpyruvate group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govmdpi.com This reaction yields UDP-GlcNAc-pyruvate enol ether and inorganic phosphate (B84403). oup.com This step is the first committed step in the biosynthesis of peptidoglycan, highlighting its importance in the entire process. oup.comresearchgate.netmdpi.com

Following its formation, UDP-GlcNAc-pyruvate enol ether is then reduced by the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) to form UDP-N-acetylmuramic acid (UDP-MurNAc). oup.comnih.govebi.ac.uk This reduction is a crucial step that creates the lactyl ether characteristic of UDP-MurNAc. oup.comdiva-portal.org UDP-MurNAc serves as the foundational sugar for the subsequent addition of a pentapeptide chain, ultimately forming the complete peptidoglycan precursor. diva-portal.orgnih.gov

The integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic lysis and maintaining its shape. diva-portal.orgnih.gov Without the synthesis of UDP-GlcNAc-pyruvate enol ether, the entire peptidoglycan synthesis pathway is halted, leading to a compromised cell wall and eventual cell death. This essentiality underscores its significance as a target for antibacterial therapies. researchgate.netnih.gov

Table 1: Key Enzymes and Reactions in the Initial Steps of Peptidoglycan Biosynthesis

| Enzyme | Substrates | Product | Function |

| MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) | UDP-N-acetylglucosamine (UDP-GlcNAc), Phosphoenolpyruvate (PEP) | UDP-GlcNAc-pyruvate enol ether | Catalyzes the first committed step in peptidoglycan synthesis. oup.comresearchgate.netmdpi.com |

| MurB (UDP-N-acetylenolpyruvylglucosamine reductase) | UDP-GlcNAc-pyruvate enol ether , NADPH | UDP-N-acetylmuramic acid (UDP-MurNAc) | Reduces the enol ether to form the lactyl ether of UDP-MurNAc. oup.comnih.govebi.ac.uk |

Role in Microbial Growth and Survival Under Osmotic Stress

The rigid peptidoglycan layer of the bacterial cell wall is the primary defense against internal turgor pressure, which arises from the significant difference in solute concentrations between the bacterial cytoplasm and its external environment. diva-portal.orgnih.gov This structural barrier is indispensable for bacteria to survive in hypotonic conditions, where water tends to flow into the cell, potentially causing it to swell and burst.

The synthesis of UDP-GlcNAc-pyruvate enol ether is a foundational step in the production of this protective peptidoglycan sacculus. oup.comresearchgate.net By initiating the peptidoglycan biosynthesis pathway, this compound is indirectly responsible for the cell's ability to withstand osmotic stress. A disruption in the formation of UDP-GlcNAc-pyruvate enol ether leads to a weakened or absent cell wall, rendering the bacterium highly susceptible to changes in osmotic pressure. nih.govebi.ac.uk

Research has shown that the enzymes involved in the synthesis of UDP-GlcNAc-pyruvate enol ether and its subsequent conversion are crucial for bacterial viability. researchgate.net The inability to produce this key intermediate directly impacts the bacterium's capacity to grow and divide, as cell wall expansion is a prerequisite for these processes. Therefore, the metabolic pathway involving UDP-GlcNAc-pyruvate enol ether is not only vital for structural integrity but also for the fundamental processes of microbial proliferation.

Contribution to Bacterial Virulence and Pathogenesis Mechanisms

The bacterial cell wall, whose synthesis is dependent on UDP-GlcNAc-pyruvate enol ether, plays a multifaceted role in the ability of pathogenic bacteria to cause disease. oup.comasm.org While not a direct virulence factor itself, the integrity of the cell wall is a prerequisite for the expression and function of many virulence determinants.

A robust cell wall enables bacteria to survive within the host environment, which often presents harsh conditions such as osmotic stress and attack by the host's immune system. Furthermore, many virulence factors, including adhesins, toxins, and secretion systems, are anchored to or associated with the cell wall. A compromised cell wall resulting from the inhibition of UDP-GlcNAc-pyruvate enol ether synthesis would consequently impair the bacterium's ability to adhere to host cells, inject toxins, and evade the immune response.

For instance, the S-layer proteins, which form a protective crystalline array on the surface of many pathogenic bacteria and are considered virulence factors, are anchored to the cell wall. frontiersin.org The proper assembly and anchoring of such structures depend on a complete and functional peptidoglycan layer, the synthesis of which originates with UDP-GlcNAc-pyruvate enol ether.

Research Methodologies and Analytical Approaches for Udp Glcnac Pyruvate Enol Ether Studies

Enzyme Activity Assays and High-Throughput Screening Methodologies

The study of MurA, the enzyme that synthesizes UDP-GlcNAc-pyruvate enol ether from phosphoenolpyruvate (B93156) (PEP) and UDP-N-acetylglucosamine (UDP-GlcNAc), relies on robust enzyme activity assays. ebi.ac.uk These assays are crucial for determining kinetic parameters, investigating inhibitor potency, and for high-throughput screening (HTS) of potential new antibiotics. nih.govusda.gov

A commonly employed method is the malachite green assay, which quantifies the amount of inorganic phosphate (B84403) released during the enzymatic reaction. nih.gov This continuous spectrophotometric assay allows for the determination of enzyme kinetics and is adaptable for HTS campaigns. For instance, in a screening of a chemical library, novel MurA inhibitors were identified by measuring the reduction in phosphate release. nih.govnih.gov Another approach involves capillary electrophoresis, which provides baseline separation of the product, UDP-GlcNAc-pyruvate enol ether, from the substrates within minutes, allowing for quantification of the reaction components. researchgate.net

High-throughput screening of large chemical libraries has been a key strategy in the discovery of novel MurA inhibitors. nih.govusda.govku.edu These campaigns have successfully identified new inhibitor scaffolds, distinct from the known antibiotic fosfomycin (B1673569). nih.govacs.org For example, HTS efforts have identified compounds with quinoline (B57606) moieties and pyrazolopyrimidine derivatives as potent inhibitors of MurA. nih.govacs.org

Table 1: High-Throughput Screening Campaigns for MurA Inhibitors

| Screening Campaign | Library Size | Identified Inhibitor Scaffolds | Reference |

|---|---|---|---|

| Korea Chemical Bank | Not specified | Quinoline derivatives | nih.gov |

| Novartis Chemical Collection | Not specified | Pyrazolopyrimidine RWJ-110192 | acs.org |

| In-house Library | 100,000 compounds | 8 new scaffolds with IC50 <30 µM | ku.edu |

| Plant Flavonoids Library | 49 compounds | 13 reversible, time-dependent inhibitors | acs.org |

Spectroscopic Characterization of Compound and Intermediates (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable for characterizing UDP-GlcNAc-pyruvate enol ether and the intermediates of the MurA-catalyzed reaction. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy have provided significant insights into the structure and mechanism.

NMR spectroscopy has been used to study the binding of substrates and inhibitors to MurA. For instance, ³¹P NMR has been employed to investigate the binding of glyphosate, an inhibitor of the related enzyme EPSP synthase. researchgate.net Furthermore, ¹³C NMR spectroscopy with [2,3-¹³C]phosphoenolpyruvate has been used to directly observe enzyme-intermediate complexes, providing evidence for the formation of a tetrahedral intermediate. researchgate.net The use of NMR has also been crucial in confirming the correct folding of mutant enzymes used in mechanistic studies. acs.org

UV-Vis spectroscopy is widely used for monitoring enzyme kinetics in real-time. technologynetworks.comthermofisher.com The change in absorbance at a specific wavelength can be used to follow the formation of the product or the depletion of a substrate. For example, a capillary electrophoresis-based assay with UV detection at 200 nm allows for the separation and quantification of UDP-GlcNAc-pyruvate enol ether. researchgate.net UV-Vis spectroscopy is also the basis for many coupled enzyme assays, where the product of the MurA reaction is converted by a second enzyme that consumes or produces a chromophore.

Table 2: Spectroscopic Data for UDP-GlcNAc Analogues

| Compound | ¹H NMR Chemical Shifts (δ, ppm) in D₂O | ³¹P NMR Chemical Shifts (δ, ppm) in D₂O | Reference |

|---|---|---|---|

| Uridine 5′-diphospho-2-acetamido-6-azido-2,6-dideoxy-α-D-glucopyranose | 7.98 (d, J = 8.1 Hz, 1H), 5.97-5.99 (m, 2H), 5.51 (dd, J = 7.2, 3.3 Hz. 1H), 4.36-4.40 (m, 2H), 4.20-4.30 (m, 3H), 4.00-4.09 (m, 2H), 3.81 (t, J = 9.2 Hz, 1H), 3.74 (dd, J = 13.5, 2.5 Hz, 1H), 3.57-3.65 (m, 2H), 2.08 (s, 3H) | -11.3 (d, J = 21.4 Hz), -13.2 (d, J = 21.4 Hz) | rsc.org |

| Uridine 5′-diphospho-2-acetamido-6-azido-2,6-dideoxy-α-D-galactopyranose | 7.98 (d, J = 8.2 Hz, 1H), 5.97-5.99 (m, 2H), 5.54 (dd, J = 7.2, 3.4 Hz. 1H), 4.35-4.39 (m, 2H), 4.19-4.30 (m, 5H), 4.02 (m, 1H), 3.98 (dd, J = 10.8, 3.2 Hz, 1H), 3.60 (dd, J = 12.8, 7.2 Hz, 1H), 3.50 (dd, J = 12.8, 6.0 Hz, 1H), 2.09 (s, 3H) | -11.2 (d, J = 21.5 Hz), -13.0 (d, J = 21.5 Hz) | rsc.org |

Crystallographic and Cryo-Electron Microscopy Approaches for Enzyme-Ligand Complex Determination

The three-dimensional structures of MurA in complex with its substrates and inhibitors have been pivotal in understanding its catalytic mechanism and for rational drug design. X-ray crystallography has been the primary technique for obtaining high-resolution structural information.

Crystal structures of MurA from various bacterial species, including Escherichia coli and Vibrio fischeri, have been solved. nih.govnih.gov These structures have revealed the binding modes of the natural substrate UDP-GlcNAc and the antibiotic fosfomycin, which covalently modifies a cysteine residue (Cys115 in E. coli) in the active site. nih.gov The structure of a mutant MurA (D305A) from Enterobacter cloacae crystallized in the presence of its substrates captured a tetrahedral reaction intermediate, providing strong evidence for the addition-elimination mechanism. researchgate.net

Cryo-electron microscopy (cryo-EM) is an emerging technique that allows for the structural determination of protein complexes in a near-native state, without the need for crystallization. creative-biostructure.comschrodinger.com While X-ray crystallography has been the workhorse for MurA structural studies, cryo-EM holds promise for capturing dynamic states of the enzyme during catalysis, especially for large and flexible complexes that are difficult to crystallize. creative-biostructure.com

Table 3: X-ray Crystal Structures of MurA Complexes

| PDB ID | Organism | Ligands | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|---|

| 1UAE | Escherichia coli | UDP-GlcNAc, Fosfomycin | 1.8 | Reveals binding mode of substrate and inhibitor. | nih.gov |

| 1DLG | Enterobacter cloacae | Unliganded (C115S mutant) | 1.9 | Shows the unliganded state of the enzyme. | ebi.ac.uk |

| 3ISS | Escherichia coli | UDP-N-acetylmuramic acid, Phosphite (B83602) | 2.50 | Reveals a "staged" conformation for product release. | rcsb.org |

| Not specified | Vibrio fischeri | UDP-GlcNAc, Fosfomycin | 1.93 | Shows similar conformation to fosfomycin-susceptible MurA. | nih.gov |

Site-Directed Mutagenesis for Catalytic Residue Identification

Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acid residues in an enzyme's active site. By changing a single amino acid and analyzing the kinetic and structural consequences, researchers can identify key catalytic and binding residues.

In the study of MurA, site-directed mutagenesis has been instrumental in elucidating the roles of several active site residues. The mutation of Cys115 (in E. coli MurA) to serine or aspartate has been shown to abolish or significantly reduce enzyme activity, confirming its crucial role in catalysis and as the target of fosfomycin. ebi.ac.uknih.gov Similarly, mutations of other conserved residues, such as Asp305, have been shown to be essential for catalysis. oup.com For example, the D305A mutant of Enterobacter cloacae MurA was unable to complete the elimination step of the reaction, leading to the accumulation of the tetrahedral intermediate. researchgate.net

Isotopic Labeling and Isotope Effect Analysis for Reaction Mechanism Elucidation

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace its fate during a chemical reaction. wikipedia.orgstudysmarter.co.uk This method, often coupled with kinetic isotope effect (KIE) analysis, has provided profound insights into the reaction mechanism of MurA. nih.govnih.gov

Early studies using radiolabeled substrates provided the first evidence for the formation of a covalent enzyme-intermediate. When MurA was incubated with [1-¹⁴C]phosphoenolpyruvate, radioactivity was incorporated into the enzyme. nih.gov Similarly, radioactivity from UDP-GlcNAc-[1-¹⁴C]enolpyruvate was also transferred to the enzyme. nih.gov The use of [³²P,1-¹⁴C]phosphoenolpyruvate demonstrated that only the ¹⁴C label was incorporated, indicating the transfer of the enolpyruvyl moiety and the release of phosphate. nih.gov

Kinetic isotope effect studies, which measure the change in reaction rate upon isotopic substitution, have been used to probe the transition state of the MurA-catalyzed reaction. For example, a solvent deuterium (B1214612) isotope effect has been observed, suggesting the involvement of proton transfer in the rate-limiting step. acs.org The analysis of tritium (B154650) release from specifically labeled substrates has also been used to investigate the stereochemistry of the reaction. acs.org These studies have been crucial in refining the proposed addition-elimination mechanism for MurA. researchgate.netnih.gov

Translational Research and Therapeutic Development Targeting Udp Glcnac Pyruvate Enol Ether Pathway

UDP-GlcNAc-pyruvate enol ether Pathway Enzymes as Antimicrobial Targets

The enzymes of the UDP-GlcNAc-pyruvate enol ether pathway, specifically UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylenolpyruvylglucosamine reductase (MurB), are critical for bacterial cell wall synthesis and represent prime targets for antimicrobial drug development. nih.govresearchgate.net Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic stress. creative-biolabs.comresearchgate.net Inhibition of its biosynthesis leads to cell lysis and bacterial death. patsnap.com

MurA catalyzes the first committed step in peptidoglycan biosynthesis, transferring an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc. researchgate.netnih.gov This enzyme is essential for the survival of many bacterial species, and its absence in mammals makes it an ideal target for selective toxicity. researchgate.netasm.org MurA is conserved across both Gram-positive and Gram-negative bacteria. asm.orgnih.gov

Following the MurA-catalyzed reaction, MurB reduces the enolpyruvyl group of UDP-N-acetylglucosamine enolpyruvate to a lactyl group, forming UDP-N-acetylmuramic acid. nih.govnih.gov This reaction is NADPH-dependent. nih.gov Like MurA, MurB is essential for bacterial viability and has no homolog in eukaryotes, making it another attractive target for novel antibiotics. nih.govnih.gov The subsequent steps in the cytoplasmic phase of peptidoglycan synthesis are carried out by the Mur ligase family of enzymes (MurC-MurF), which sequentially add amino acids to create the UDP-MurNAc-pentapeptide precursor. nih.govnih.gov

Discovery and Characterization of MurA Inhibitors (e.g., Fosfomycin (B1673569) and Analogs)

The most well-known inhibitor of MurA is the natural product fosfomycin. nih.govnih.gov It acts as a PEP analog and irreversibly inhibits MurA by forming a covalent bond with a cysteine residue (Cys115 in E. coli) in the active site. nih.govwikipedia.orgacs.org This action blocks the synthesis of N-acetylmuramic acid, a crucial component of the peptidoglycan cell wall. sigmaaldrich.com Fosfomycin has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. frontiersin.org

Beyond fosfomycin, significant research has focused on discovering and characterizing new MurA inhibitors. High-throughput screening of chemical libraries has identified several novel, non-covalent inhibitors. nih.govasm.org For instance, the cyclic disulfide RWJ-3981, the purine (B94841) analog RWJ-140998, and the pyrazolopyrimidine RWJ-110192 were identified as potent inhibitors of E. coli MurA, with IC50 values lower than that of fosfomycin. nih.govasm.org These compounds are believed to bind at or near the fosfomycin binding site. asm.orgnih.govasm.org

Other classes of MurA inhibitors that have been explored include:

Bromo-Cyclobutenaminones: These compounds act as covalent inhibitors, targeting the Cys115 residue of MurA. nih.gov

Pyrrolidinediones: This class of reversible inhibitors has shown equal potency against both wild-type MurA and a fosfomycin-resistant C115D mutant, suggesting a different binding mode. acs.org

Di- and tri-arylimidazolidinones: These scaffolds inhibit MurA without reacting with the Cys115 residue, offering a potential advantage against resistance mechanisms involving this residue. uni-saarland.de

Natural Products: Compounds like terreic acid and the flavonoid catechin (B1668976) have also been identified as MurA inhibitors. frontiersin.org

| Inhibitor Class | Example Compound(s) | Mechanism of Action | Key Research Finding | Citation |

|---|---|---|---|---|

| Phosphonates | Fosfomycin | Covalent, irreversible inhibition of Cys115 | Acts as a PEP analog; broad-spectrum activity. | nih.govnih.govwikipedia.org |

| Cyclic Disulfides | RWJ-3981 | Non-covalent, tight binding | Lower IC50 than fosfomycin in vitro. | nih.govasm.org |

| Purine Analogs | RWJ-140998 | Non-covalent, tight binding | Binds at or near the fosfomycin binding site. | nih.govasm.org |

| Pyrazolopyrimidines | RWJ-110192 | Non-covalent, tight binding | Enhanced inhibition in the presence of UNAG. | nih.govasm.org |

| Bromo-Cyclobutenaminones | - | Covalent inhibition of Cys115 | Represents a new electrophilic warhead for MurA. | nih.gov |

| Pyrrolidinediones | Inhibitor 46 | Reversible, non-covalent inhibition | Active against fosfomycin-resistant MurA mutants. | acs.org |

Discovery and Characterization of MurB Inhibitors

MurB is another promising target for the development of novel antibiotics. nih.govacs.org The search for MurB inhibitors has employed various strategies, including fragment-based drug discovery and screening of chemical libraries.

A notable success in this area is the development of inhibitors based on a phenylpyrazole scaffold, identified through a fragment-based approach targeting Pseudomonas aeruginosa MurB. nih.govacs.org Optimization of an initial fragment with a binding affinity (Kd) of 2.88 mM led to a small molecule with a significantly improved Kd of 3.57 µM. nih.govacs.org

Other classes of compounds have also been identified as MurB inhibitors:

3,5-Dioxopyrazolidines: These compounds were found to inhibit both E. coli and Staphylococcus aureus MurB. Some analogs also showed inhibitory activity against MurA and MurC. nih.gov

Thiazolidinone derivatives: These compounds have been reported as inhibitors of MurB. nih.gov

Pyridine-based inhibitors: A series of pyridine-based compounds have been developed as potent inhibitors of E. coli MurB.

| Inhibitor Class | Target Organism | Key Research Finding | Citation |

|---|---|---|---|

| Phenylpyrazoles | Pseudomonas aeruginosa | Fragment-based discovery led to a potent small molecule inhibitor (Kd = 3.57 µM). | nih.govacs.org |

| 3,5-Dioxopyrazolidines | Escherichia coli, Staphylococcus aureus | Inhibited both MurB and, in some cases, MurA and MurC. | nih.gov |

| Thiazolidinones | General | Reported as a class of MurB inhibitors. | nih.gov |

Computational Approaches in Inhibitor Design and Drug Discovery

Computational methods are playing an increasingly vital role in the discovery and design of inhibitors for the UDP-GlcNAc-pyruvate enol ether pathway enzymes. researchgate.netresearchgate.net These approaches accelerate the drug discovery process by identifying potential lead compounds and providing insights into their binding mechanisms.

Structure-based drug design (SBDD) has been extensively used to identify novel MurA and MurB inhibitors. researchgate.netresearchgate.net This involves using the three-dimensional structures of the enzymes, often determined by X-ray crystallography, to guide the design of complementary small molecules. researchgate.netmdpi.com Molecular docking simulations are employed to predict the binding poses and affinities of potential inhibitors within the enzyme's active site. wiley.comnih.gov

Virtual screening of large chemical databases is another powerful computational tool. nih.govtandfonline.com This method allows for the rapid in silico screening of millions of compounds to identify those with a high probability of binding to the target enzyme. For example, a combination of ligand-based and structure-based virtual screening led to the identification of two potent hits against MurA from a library of over 50,000 compounds. tandfonline.com

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic interactions between the inhibitor and the enzyme. nih.govtandfonline.com These simulations can reveal conformational changes in the enzyme upon inhibitor binding and help to elucidate the mechanism of inhibition. tandfonline.com For instance, MD simulations suggested a novel allosteric binding site for a MurA inhibitor, which induces conformational changes that lead to inhibition. tandfonline.com

Quantum mechanics/molecular mechanics (QM/MM) simulations have also been used to study the catalytic mechanism and covalent inhibition of MurA, providing insights that can guide the design of more effective covalent inhibitors. acs.org

Future Directions in Udp Glcnac Pyruvate Enol Ether Research

Unexplored Aspects of Catalysis and Allosteric Regulation

While the fundamental catalytic mechanism of MurA is understood, several aspects of its function and regulation remain to be fully elucidated. oup.com The enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). oup.com This reaction proceeds through an addition-elimination mechanism involving a tetrahedral intermediate. oup.com

Future investigations are needed to unravel the subtler details of this process. The precise roles of active site residues in transition state stabilization and product release warrant further exploration. While a cysteine residue (Cys115 in E. coli) is the target of the antibiotic fosfomycin (B1673569), its direct involvement in the chemical reaction has been questioned, suggesting it is more critical for product release. frontiersin.orgmdpi.com

Furthermore, the allosteric regulation of MurA presents a significant area for future research. In some bacteria, the activity of MurA is modulated by other proteins. For instance, in Listeria monocytogenes, the protein ReoM, under the control of the serine/threonine protein kinase PrkA, regulates the stability of MurA. nih.gov Phosphorylated ReoM appears to protect MurA from degradation by the ClpCP protease. nih.gov Understanding the molecular details of these allosteric interactions could reveal novel targets for antimicrobial intervention. Investigating how these regulatory mechanisms are conserved or diverge across different bacterial species is also a critical research direction. nih.govresearchgate.net

Emerging Antimicrobial Strategies Based on Pathway Inhibition

The rise of antibiotic resistance has intensified the search for new antibacterial agents, and the MurA pathway is a prime target. patsnap.com Fosfomycin, a clinically used antibiotic, irreversibly inhibits MurA by covalently binding to a key cysteine residue. patsnap.comfrontiersin.org However, resistance to fosfomycin can arise through mutations in this binding site. researchgate.net This has spurred the development of novel MurA inhibitors with different modes of action.

Emerging strategies include the development of reversible inhibitors and compounds that are effective against fosfomycin-resistant strains. researchgate.net Researchers are exploring a diverse range of chemical scaffolds, including:

Pyrrolidinediones: These compounds have shown equal efficacy against both wild-type MurA and the fosfomycin-resistant C115D mutant. researchgate.net

Diterpenes: Natural products from plants and their synthetic analogs have demonstrated inhibitory activity against MurA from both Escherichia coli and Staphylococcus aureus. frontiersin.orgnih.gov

Flavonoids: Plant-derived flavonoids have been identified as reversible, time-dependent inhibitors of MurA. acs.org

Heterocyclic Electrophiles: A library of these compounds has yielded potent inhibitors of MurA. researchgate.net

Combination therapies, where MurA inhibitors are used in conjunction with other antibiotics, are also a promising avenue of investigation. researchgate.net The goal is to develop broad-spectrum antibiotics that can overcome existing resistance mechanisms. patsnap.comnih.gov

Advanced Structural and Mechanistic Investigations

Detailed structural and mechanistic studies are fundamental to understanding MurA function and to the rational design of new inhibitors. X-ray crystallography has provided valuable insights into the enzyme's structure and its interactions with substrates and inhibitors. nih.gov These studies have revealed a "T-shaped π–π interaction" between the aromatic ring of some inhibitors and a phenylalanine residue (Phe328) in the active site of E. coli MurA. nih.gov

Future research will likely employ more advanced techniques to capture the dynamic nature of the enzyme during catalysis. Cryo-electron microscopy (cryo-EM) could provide high-resolution structures of MurA in complex with its binding partners, including regulatory proteins. Time-resolved crystallography and advanced spectroscopic methods can be used to visualize the enzymatic reaction in real-time, providing a more complete picture of the catalytic cycle.

Mechanistic studies using substrate analogs, such as (E)- and (Z)-isomers of phosphoenolbutyrate, have been instrumental in probing the stereochemistry and partitioning of the reaction. oup.com Further use of such probes, combined with computational modeling and quantum mechanics/molecular mechanics (QM/MM) simulations, will allow for a more detailed exploration of the reaction's energy landscape and the nature of the intermediates involved. researchgate.net

Development of Novel Chemical Probes for Pathway Elucidation

Chemical probes are powerful tools for studying the function of proteins in their native cellular environment. elifesciences.org For the MurA pathway, the development of new chemical probes will be crucial for dissecting its complex regulation and its role in bacterial physiology. researchgate.netbac-lac.gc.ca

An ideal chemical probe should be potent, selective, and have a well-defined mechanism of action. For MurA, this could include:

Activity-based probes: These probes would covalently bind to the active site of MurA, allowing for its specific labeling and visualization within the cell. Chloroacetamide-based fragments have shown promise in this area. researchgate.net

Fluorescently-labeled substrates or inhibitors: These would enable the real-time tracking of MurA activity and localization using advanced imaging techniques.

Photo-crosslinkable probes: These probes could be used to identify novel interaction partners of MurA, shedding light on its regulatory networks.

By using such probes, researchers can investigate how MurA activity is coordinated with other cellular processes, such as cell division and growth. nih.gov This knowledge is essential for a comprehensive understanding of bacterial cell wall biosynthesis and for the identification of new vulnerabilities that can be exploited for therapeutic purposes. The development of high-quality, well-characterized chemical probes is a critical step in advancing our understanding of UDP-GlcNAc-pyruvate enol ether and its role in bacterial survival. elifesciences.orgfebs.org

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for UDP-GlcNAc-pyruvate enol ether research?

- Methodology :

- Feasible : Prioritize assays with commercially available enzymes (e.g., human OGT).

- Novel : Explore understudied roles in metabolic signaling vs. canonical glycosylation.

- Ethical : Adhere to biosafety protocols for handling nucleotide sugars.

- Relevant : Link findings to diseases like diabetes or cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.